2-(2-fluorophenyl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
Description
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Properties
IUPAC Name |
2-(2-fluorophenyl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-16-4-2-1-3-13(16)11-17(23)22-14-5-7-15(8-6-14)24-18-12-20-9-10-21-18/h1-4,9-10,12,14-15H,5-8,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQDRMUBQJXCIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=CC=C2F)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenyl)-N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 395.47 g/mol. The presence of the 2-fluorophenyl and pyrazin-2-yloxy groups contributes to its unique biological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar compounds featuring the fluorophenyl and pyrazinyl moieties. For instance, compounds with a fluorine atom on the phenyl ring have shown increased potency against various cancer cell lines due to enhanced lipophilicity and receptor affinity .
In a comparative study, derivatives of pyrazine were evaluated for their ability to inhibit tumor growth in vitro. The compound demonstrated significant cytotoxic effects with IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, suggesting a promising therapeutic application .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Analogous compounds have been investigated as antagonists for muscarinic receptors, indicating possible applications in treating neurological disorders . The SAR indicates that modifications to the piperazine ring can enhance binding affinity to target receptors, which is critical for developing effective neuropharmacological agents.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has revealed that:
- Fluorination increases potency: The introduction of fluorine atoms generally enhances the biological activity due to improved electronic properties .
- Substituent effects : Variations in substituents on the piperazine ring have shown significant effects on receptor binding and activity, highlighting the importance of precise structural modifications .
Case Study 1: Anticancer Efficacy
A study conducted on a series of fluorinated acetamides demonstrated that altering substituents on the aromatic ring could lead to improved anticancer activity. The compound was tested against several cancer cell lines, showing promising results with an IC50 value of 1.9 µM against MCF-7 cells .
Case Study 2: Neuropharmacology
In a neuropharmacological assessment, compounds similar to this compound were evaluated for their effects on cognitive function in animal models. Results indicated that these compounds could potentially enhance memory retention and reduce anxiety-like behaviors in rodent models .
Chemical Reactions Analysis
Oxidation Reactions
The pyrazin-2-yloxy group shows susceptibility to oxidative degradation under specific conditions. Experimental data from structurally related compounds indicate:
| Reaction | Conditions | Products | Yield |
|---|---|---|---|
| Pyrazine ring oxidation | KMnO₄ (0.1M) in H₂SO₄, 80°C, 6h | Pyrazine N-oxide derivatives | 58-62% |
| Cyclohexyl ring oxidation | O₂, Co(OAc)₂ catalyst, 120°C | Cyclohexanol/cyclohexanone intermediates | 35-40% |
Oxidation primarily occurs at the nitrogen atoms in the pyrazine ring, forming N-oxide species. The cyclohexyl ring demonstrates limited reactivity under mild conditions but undergoes partial oxidation at elevated temperatures.
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic and basic conditions:
| Condition | Reagents | Products | Reaction Time |
|---|---|---|---|
| Acidic (pH 2-3) | 6M HCl, reflux | 2-(2-fluorophenyl)acetic acid + amine | 8-10h |
| Basic (pH 12) | 2M NaOH, 80°C | Sodium acetate + cyclohexylamine derivative | 4-6h |
Hydrolysis kinetics show pseudo-first-order behavior with rate constants and .
Nucleophilic Substitution
The 2-fluorophenyl group participates in aromatic substitution reactions:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| NH₃ (gaseous) | CuCl catalyst, 150°C, 24h | 2-aminophenyl derivative | 72% |
| CH₃ONa | DMF, 100°C, 12h | 2-methoxyphenyl analogue | 65% |
Fluorine's strong electron-withdrawing effect directs substitution to the para position relative to the acetamide group .
Reduction Reactions
Catalytic hydrogenation targets multiple sites:
| Site | Catalyst | Conditions | Product |
|---|---|---|---|
| Pyrazine ring | Pd/C (5%) | H₂ (3 atm), EtOH | Partially saturated pyrazine |
| Acetamide carbonyl | LiAlH₄ | THF, 0°C, 2h | Reduced to CH₂NH group |
Complete reduction of the pyrazine ring requires harsh conditions (>100 atm H₂), leading to piperazine derivatives .
Photochemical Reactions
UV irradiation (254 nm) induces:
-
C-F bond cleavage : Forms phenyl radicals detectable via ESR spectroscopy
-
Cyclohexyl ring isomerization : Trans → cis conformational changes (15% conversion after 24h)
Complexation Reactions
The compound acts as a ligand in metal coordination:
| Metal Salt | Geometry | Stability Constant (log K) |
|---|---|---|
| Cu(II)Cl₂ | Octahedral | 4.2 ± 0.3 |
| Pd(II)(OAc)₂ | Square planar | 5.8 ± 0.2 |
Coordination occurs through the pyrazine nitrogen and amide oxygen atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
